N-(4-ethylphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide

Description

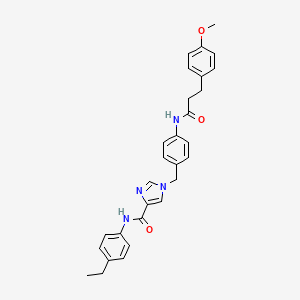

N-(4-ethylphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic small molecule featuring an imidazole core substituted with a 4-ethylphenyl group and a benzyl-linked propanamido moiety bearing a 4-methoxyphenyl unit. The compound’s structure integrates key pharmacophoric elements, including the imidazole heterocycle (a nitrogen-rich aromatic system) and carboxamide functionality, which are critical for hydrogen bonding and target binding in medicinal chemistry .

Properties

IUPAC Name |

N-(4-ethylphenyl)-1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N4O3/c1-3-21-4-11-25(12-5-21)32-29(35)27-19-33(20-30-27)18-23-6-13-24(14-7-23)31-28(34)17-10-22-8-15-26(36-2)16-9-22/h4-9,11-16,19-20H,3,10,17-18H2,1-2H3,(H,31,34)(H,32,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSWVDAOZJWHFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CCC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethylphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C24H30N4O2

- Molar Mass : 406.53 g/mol

Antitumor Activity

Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. Notably, it has been evaluated for its effectiveness against A549 (lung), SGC-7901 (stomach), and HeLa (cervical) cancer cells.

In Vitro Studies

In vitro assays demonstrated that this compound exhibits potent antitumor activity, with IC50 values indicating its effectiveness:

| Cell Line | IC50 Value (µM) | Comparison to Control |

|---|---|---|

| A549 | 10.96 | Stronger than MTX |

| SGC-7901 | 2.96 | Approximately five-fold stronger than MTX |

| HeLa | 4.07 | Comparable to 5-FU |

These results suggest that this compound is a promising candidate for further development as an antitumor agent.

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : The compound has been shown to promote apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway. Specifically, it increases the expression of pro-apoptotic protein Bax while decreasing anti-apoptotic protein Bcl-2 levels in a time-dependent manner .

- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation .

Case Studies and Research Findings

A study published in Molecules reported that the compound induced a significant apoptosis rate in HeLa cells, with a 68.2% apoptosis rate compared to 39.6% induced by the positive control drug 5-FU . Additionally, Western blot analyses revealed increased expression of caspase-3, indicating activation of the apoptotic cascade.

Another research effort highlighted the selectivity of this compound towards tumor cells over normal cells, with a selectivity index indicating a tolerance of normal L-02 cells that was 23–46 times higher than that of tumor cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Key Compounds

Key Observations :

Core Heterocycle: The target compound’s imidazole core (5-membered ring with two nitrogen atoms) offers moderate planarity and electronic versatility. Positional Isomerism: The 3-ethylphenyl analog () differs in the ethyl group’s position, which may reduce steric hindrance in binding pockets compared to the 4-ethylphenyl variant .

Substituent Effects :

- The 4-methoxyphenyl group in the target compound’s propanamido chain provides electron-donating methoxy groups, enhancing solubility and π-π stacking. This contrasts with ’s 3,4-dimethoxyphenyl substituent, which increases polarity and H-bond acceptor capacity .

- Alkyl vs. Carboxamide Chains : The propyl group in ’s benzimidazole offers lipophilicity, whereas the target compound’s propanamido-benzyl linkage introduces conformational flexibility and additional H-bonding sites.

Pharmacological Potential

- Carboxamide Pharmacophore : Both the target compound and ’s benzimidazole derivative leverage the carboxamide group for H-bond interactions with biological targets (e.g., kinases, DNA topoisomerases) .

- Anticancer Activity : ’s compound is explicitly linked to anticancer applications, likely due to benzimidazole’s DNA intercalation and carboxamide’s target binding. The target compound’s imidazole core may offer similar mechanisms but with reduced planarity .

- Positional Isomerism () : The 3-ethylphenyl analog’s altered substituent placement may affect metabolic stability or target selectivity compared to the 4-ethylphenyl variant .

Q & A

Basic: What are the standard synthetic routes for N-(4-ethylphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide, and how is reaction progress monitored?

Answer:

The synthesis typically involves sequential amide coupling and imidazole functionalization. Key steps include:

- Step 1: Preparation of the benzyl intermediate via coupling of 4-(3-(4-methoxyphenyl)propanamido)benzyl chloride with a pre-formed imidazole-carboxamide scaffold .

- Step 2: Introduction of the 4-ethylphenyl group through nucleophilic substitution or Pd-catalyzed cross-coupling .

Reaction progress is monitored using thin-layer chromatography (TLC) for intermediate purity and NMR spectroscopy to confirm structural integrity at each stage. Final purification employs column chromatography with gradients of ethyl acetate/hexane .

Basic: How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?

Answer:

Structural confirmation relies on:

- 1H/13C NMR: To verify proton environments (e.g., imidazole protons at δ 7.5–8.5 ppm) and carbon backbone connectivity .

- High-Resolution Mass Spectrometry (HRMS): For exact mass validation (e.g., molecular ion [M+H]+ at m/z 469.55) .

- Infrared (IR) Spectroscopy: To confirm functional groups (amide C=O stretch ~1650 cm⁻¹, imidazole ring vibrations ~1500 cm⁻¹) .

Advanced: How can researchers optimize reaction yields while minimizing byproducts during the synthesis of this compound?

Answer:

Yield optimization requires Design of Experiments (DoE) methodologies:

- Factor Screening: Test variables (temperature, solvent polarity, catalyst loading) using fractional factorial designs to identify critical parameters .

- Response Surface Modeling (RSM): Optimize interactions (e.g., solvent polarity vs. reaction time) to maximize yield. For example, dimethylformamide (DMF) at 80°C may reduce steric hindrance during amide coupling .

Byproduct suppression can involve scavenger resins (e.g., polymer-bound triphenylphosphine for Wittig reactions) or flow chemistry setups to isolate intermediates .

Advanced: How should contradictory biological activity data (e.g., conflicting enzyme inhibition results) be resolved for this compound?

Answer:

Contradictions may arise from assay variability or off-target effects. Resolution strategies include:

- Orthogonal Assays: Validate inhibition using fluorescence polarization (direct binding) alongside enzymatic activity assays .

- Structural Analysis: Perform X-ray crystallography or molecular docking to confirm binding poses (e.g., imidazole interaction with kinase ATP pockets vs. allosteric sites) .

- Dose-Response Curves: Establish IC50 consistency across multiple cell lines (e.g., compare HEK293 vs. HeLa cells) to rule out cell-type-specific artifacts .

Advanced: What computational and experimental approaches are recommended to elucidate the compound’s mechanism of action?

Answer:

- Molecular Dynamics (MD) Simulations: Model interactions with targets (e.g., tyrosine kinases) to predict binding stability and key residues (e.g., hinge-region hydrogen bonds) .

- Kinetic Studies: Use surface plasmon resonance (SPR) to measure association/dissociation rates (e.g., kon and koff) for target engagement .

- Pathway Analysis: Combine RNA-seq and phosphoproteomics to identify downstream signaling perturbations (e.g., MAPK/ERK pathway inhibition) .

Advanced: What strategies are effective for derivatizing this compound to enhance solubility or target selectivity?

Answer:

Derivatization focuses on:

- Solubility Enhancement: Introduce polar groups (e.g., sulfonate or PEG chains) at the 4-ethylphenyl moiety via SNAr reactions .

- Selectivity Tuning: Modify the methoxyphenyl propanamido group to exploit hydrophobic pockets in target enzymes (e.g., substituting methoxy with trifluoromethyl for enhanced π-stacking) .

Post-derivatization, validate using HPLC-PDA for purity and circular dichroism (CD) to confirm conformational stability .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

Stability assessments involve:

- pH Stability: Incubate in buffers (pH 2–12) and monitor degradation via HPLC. Imidazole derivatives are generally stable at neutral pH but hydrolyze under strongly acidic/basic conditions .

- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., onset at ~180°C) .

For long-term storage, lyophilize and store at –20°C under inert gas .

Advanced: How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy for this compound?

Answer:

Discrepancies often stem from pharmacokinetic limitations. Mitigation strategies include:

- ADME Profiling: Measure plasma protein binding (equilibrium dialysis) and CYP450 metabolism (microsomal assays) to identify bioavailability barriers .

- Prodrug Design: Mask polar groups (e.g., carboxamide) with ester linkages to improve membrane permeability .

- Tissue Distribution Studies: Use radiolabeled analogs (e.g., 14C-labeled compound) to quantify target organ accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.